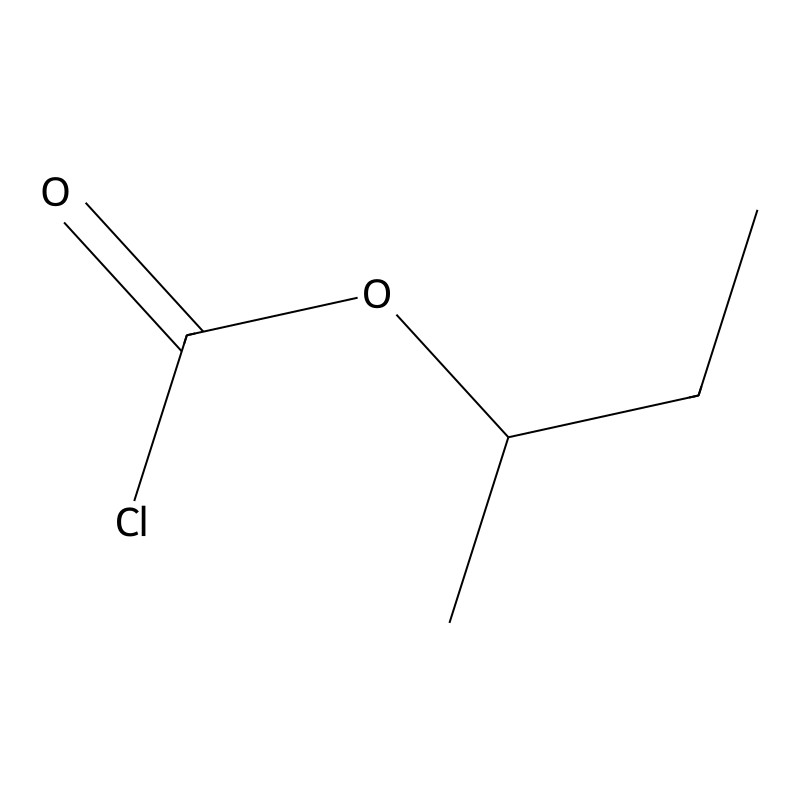

sec-Butyl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Building Block:

Sec-butyl chloroformate (SBCF) is a valuable intermediate in organic synthesis, acting as a chemical building block for the creation of various complex molecules. Its structure features a chloroformate functional group (Cl-CO-O-), which readily undergoes reactions with diverse nucleophiles, allowing the introduction of a butylcarbonyl moiety (CH3CH2CH2CO-) into target molecules. This versatility makes SBCF a crucial tool for researchers in various scientific fields [].

Applications in Pharmaceutical Research:

SBCF plays a significant role in the synthesis of various pharmaceuticals. It finds application in the production of:

- Peptide coupling agents: SBCF can be used as a coupling agent for peptide synthesis, facilitating the formation of amide bonds between amino acids. This is crucial for creating peptides with desired functionalities and therapeutic properties [].

- Prodrugs: SBCF can be employed in the synthesis of prodrugs, which are inactive forms of drugs that are converted into their active counterparts once they reach their target site. This approach can improve drug delivery and targeting, leading to enhanced efficacy and reduced side effects [].

Applications in Agrochemical Research:

SBCF finds application in the development of several agrochemicals, including:

- Herbicides: SBCF can be used as a building block in the synthesis of herbicides, which are chemicals used to control unwanted plants. Its reactivity allows for the incorporation of herbicidal functionalities into target molecules [].

- Fungicides: SBCF can contribute to the synthesis of fungicides, which are chemicals used to combat fungal diseases in plants. Its versatility enables the creation of fungicidal molecules with desired properties [].

Applications in Material Science Research:

SBCF shows potential in material science research for the synthesis of:

- Polymers: SBCF can be incorporated into the synthesis of specific polymers, potentially influencing their properties like thermal stability, mechanical strength, and biocompatibility.

- Functional materials: SBCF might contribute to the development of functional materials with tailored properties for various applications, such as electronics, catalysis, and energy storage [].

Sec-butyl chloroformate is an organic compound with the chemical formula CHClO. It appears as a colorless liquid that is denser than water and exhibits a pungent odor. This compound is classified as a chloroformate, a type of ester derived from chloroformic acid. Sec-butyl chloroformate is known for its reactivity, particularly with water, and is utilized in various chemical syntheses and applications.

SBCF is a hazardous material requiring appropriate safety precautions during handling and use:

- Toxicity: Harmful if swallowed and fatal if inhaled [].

- Skin and Eye Contact: Causes severe skin and eye irritation and potential damage [].

- Flammability: Flammable liquid and vapor [].

- Reactivity: Reacts with water to release hydrochloric acid fumes [].

Safety Measures

Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling SBCF. Work in a well-ventilated fume hood and follow safe laboratory practices [].

- Hydrolysis: When exposed to water, sec-butyl chloroformate hydrolyzes to produce sec-butanol, hydrochloric acid (HCl), and carbon dioxide (CO). This reaction is exothermic and can release significant heat, which may lead to the generation of toxic gases if not properly managed .

- Reactivity with Metals: The compound can attack many metals, especially in humid environments, leading to corrosion and degradation of metal surfaces .

- Reactions with Alcohols: In the presence of alcohols, sec-butyl chloroformate can participate in esterification reactions, forming corresponding esters while releasing HCl .

Sec-butyl chloroformate can be synthesized through several methods:

- Chloroformic Acid Reaction: One common synthesis route involves the reaction of sec-butanol with phosgene or another chlorinating agent such as thionyl chloride. This process typically requires careful control of reaction conditions due to the toxicity of the reagents involved .

- Direct Chlorination: Another method includes direct chlorination of butanol under controlled conditions to yield sec-butyl chloroformate along with byproducts that may need purification .

Sec-butyl chloroformate has several applications in the field of organic chemistry:

- Reagent in Organic Synthesis: It serves as an important reagent for synthesizing various organic compounds, particularly esters and amides .

- Intermediate in Pharmaceutical Production: The compound is utilized as an intermediate in the synthesis of pharmaceutical agents and other fine chemicals .

- Chemical Analysis: It can be employed as a derivatizing agent in analytical chemistry for the detection of volatile organic compounds .

Sec-butyl chloroformate shares similarities with other chloroformates but has unique properties that distinguish it from them. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Butyl Chloroformate | CHClO | Less toxic than sec-butyl chloroformate; used similarly. |

| Ethyl Chloroformate | CHClO | Lower boiling point; more volatile than sec-butyl variant. |

| Isobutyl Chloroformate | CHClO | Similar structure but different reactivity profile. |

Sec-butyl chloroformate is characterized by its specific reactivity towards water and metals, making it particularly useful in controlled chemical environments where such properties can be exploited for synthesis while managing safety risks effectively.

Physical Description

XLogP3

Boiling Point

GHS Hazard Statements

H226 (10.81%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (89.19%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (10.81%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (10.81%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (89.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant